![molecular formula C8H10Br2N2O B1314680 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone CAS No. 107784-73-6](/img/structure/B1314680.png)
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
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Description
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, commonly known as DBTP, is a heterocyclic compound that has been widely studied in the field of organic synthesis. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in a variety of applications, ranging from medicinal chemistry to materials science. DBTP has been found to have several interesting properties, including its ability to act as a catalyst or ligand in chemical reactions. In addition, it has been found to have potential applications in the fields of drug discovery and biotechnology.
Scientific Research Applications
Selective Cyclooxygenase Inhibitors
Pyridazinone compounds, including structures similar to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been identified as potent and selective COX-2 inhibitors. These inhibitors, such as ABT-963, have demonstrated high selectivity for COX-2 over COX-1, improved solubility, and potent anti-inflammatory properties in animal models. Their application in the treatment of pain and inflammation associated with arthritis showcases the therapeutic potential of pyridazinone derivatives in medicinal chemistry (Asif, 2016).
Environmental and Human Exposure to Synthetic Phenolic Antioxidants
Research has identified synthetic phenolic antioxidants (SPAs) that share structural similarities with 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. The presence and transformation of these compounds in the environment and their potential toxic effects on human health, including endocrine disruption and carcinogenicity, highlight the need for further investigation into the safety and environmental impact of similar compounds (Liu & Mabury, 2020).
Synthesis and Biological Activities of Pyridazinone Derivatives
Pyridazinone derivatives, including 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been the focus of extensive synthetic efforts due to their diverse biological activities. These compounds have shown promise in cardiovascular system applications among others. Synthesis methods typically involve the reaction of hydrazine derivatives with various starting materials, leading to a wide range of pyridazinone derivatives with potential therapeutic applications (Jakhmola et al., 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinone derivatives, structurally related to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been identified as a versatile pharmacophore with a wide range of pharmacological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The significance of this scaffold in drug discovery highlights the potential for the development of novel therapeutic agents based on the pyridazinone core (Tan & Ozadali Sari, 2020).
properties
IUPAC Name |
4,5-dibromo-2-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYWGXQUPGWLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone |
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